molecular formula C15H11I2NO B2462521 3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole CAS No. 139651-59-5

3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole

Cat. No.: B2462521
CAS No.: 139651-59-5
M. Wt: 475.068
InChI Key: BHJISVJRQDUPTO-UHFFFAOYSA-N
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Description

3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole is a chemical compound with the molecular formula C15H11I2NO and a molecular weight of 475.068. This compound has attracted significant attention in various fields of research and industry due to its unique physical and chemical properties.

Scientific Research Applications

3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Future Directions

Carbazole derivatives have attracted significant attention in various fields of research and industry due to their unique properties. They are widely used in electronics and photonics , and there is a constant search for new carbazole derivatives as potential substrates for new materials with promising optoelectronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole typically involves the iodination of carbazole followed by the introduction of an oxirane group. The reaction conditions often include the use of iodine and an oxidizing agent to achieve the iodination at the 3 and 6 positions of the carbazole ring. The subsequent introduction of the oxirane group can be achieved through the reaction of the iodinated carbazole with an epoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and epoxide reagents .

Chemical Reactions Analysis

Types of Reactions

3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to remove the iodine atoms or modify the oxirane group.

    Substitution: The iodine atoms at the 3 and 6 positions can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups to the carbazole core .

Mechanism of Action

The mechanism by which 3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole exerts its effects involves interactions with various molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to modifications of proteins, DNA, and other cellular components, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-3,6-diiodo-9H-carbazole: This compound shares the diiodo substitution pattern but has a benzyl group instead of an oxirane group.

    3,6-Diiodo-9-ethyl-9H-carbazole: Similar in structure but with an ethyl group instead of an oxirane group.

Uniqueness

3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole is unique due to the presence of both diiodo and oxirane groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,6-diiodo-9-(oxiran-2-ylmethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJISVJRQDUPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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